molecular formula C24H27ClN2O2S B300003 N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide

N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide

Cat. No. B300003
M. Wt: 443 g/mol
InChI Key: MMASTRNJQCUWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide, also known as ML352, is a small molecule compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide works by inhibiting the activity of the enzyme lysine-specific demethylase 1 (LSD1), which plays a crucial role in the growth and proliferation of cancer cells. By inhibiting LSD1, N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide disrupts the epigenetic regulation of genes that promote cancer cell growth and survival, leading to the selective death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide selectively targets cancer cells without affecting normal cells, indicating its potential as a targeted therapy for TNBC. N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide has also been shown to induce cell cycle arrest and inhibit tumor growth in preclinical models of TNBC.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide is its selectivity for cancer cells, which reduces the risk of toxicity and side effects associated with traditional chemotherapy. However, the limited availability and high cost of N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide may pose challenges for large-scale studies and clinical trials.

Future Directions

Future research on N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide could focus on elucidating its mechanism of action and identifying potential biomarkers for predicting its efficacy in treating TNBC. Additionally, studies could investigate the potential of N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide in combination with other therapies, such as immunotherapy, to enhance its therapeutic effects. Finally, the development of more cost-effective and scalable synthesis methods could facilitate the translation of N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide into clinical use.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide involves a multi-step process that includes the reaction of a thiazole-2-carboxylic acid with propylamine, followed by the reaction of the resulting amine with 4-chlorobenzoyl chloride and 4-methoxybenzyl bromide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide has been primarily studied for its potential therapeutic applications in treating cancer, specifically triple-negative breast cancer (TNBC). TNBC is an aggressive form of breast cancer that lacks estrogen, progesterone, and HER2 receptors, making it difficult to treat with traditional therapies. N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide has shown promising results in preclinical studies by selectively targeting cancer cells and inducing apoptosis, or programmed cell death, in TNBC cells.

properties

Product Name

N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide

Molecular Formula

C24H27ClN2O2S

Molecular Weight

443 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide

InChI

InChI=1S/C24H27ClN2O2S/c1-4-6-8-22(28)27(19-13-11-18(25)12-14-19)24-26-23(21(30-24)7-5-2)17-9-15-20(29-3)16-10-17/h9-16H,4-8H2,1-3H3

InChI Key

MMASTRNJQCUWKA-UHFFFAOYSA-N

SMILES

CCCCC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=C(S2)CCC)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=C(S2)CCC)C3=CC=C(C=C3)OC

Origin of Product

United States

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